Boc-Abu-OH, also known as (S)-2-(tert-Butoxycarbonyl)amino)butanoic acid or Boc-L-2-aminobutyric acid, is a synthetic building block commonly used in peptide synthesis []. It belongs to a class of compounds called N-protected amino acids, where the amino group (NH2) is temporarily masked by a Boc (tert-butoxycarbonyl) protecting group. This masking allows for the selective formation of peptide bonds between desired amino acids during peptide synthesis [].
Boc-Abu-OH has a linear molecular structure with the following key features []:
The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the free amino group, which can then participate in peptide bond formation [].
Boc-Abu-OH + H+ -> H-Abu-OH + Boc+ (Equation 1)
The deprotected Boc-Abu-OH (H-Abu-OH) reacts with another amino acid (H2N-R-COOH) to form a peptide bond, releasing water. This reaction is typically mediated by coupling reagents like dicyclohexylcarbodiimide (DCC) or peptide coupling cocktails [].
H-Abu-OH + H2N-R-COOH -> H-Abu-R-CO-NH2 + H2O (Equation 2)
Boc-Abu-OH itself does not have a specific biological function. It serves as a building block for the synthesis of peptides, which can have diverse biological activities depending on the amino acid sequence.
Irritant